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molecular formula C12H10N2O2S B8395159 2-[[(4-Nitrophenyl)sulfanyl]methyl]pyridine

2-[[(4-Nitrophenyl)sulfanyl]methyl]pyridine

Cat. No. B8395159
M. Wt: 246.29 g/mol
InChI Key: PTRGGHFNZUVANN-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

To 2-[[(4-nitrophenyl)sulfanyl]methyl]pyridine (6.7 g) were added 85% ethanol solution (203 ml), and to this mixture was added calcium chloride (1.53 g) and reduced iron (7.68 g), and the mixture was heated to reflux for 16 hours. After allowing the mixture to be cooled to room temperature, ethanol was removed under reduced pressure, and the obtained residue was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[(2-pyridinylmethyl)sulfanyl]aniline (3.9 g).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
203 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
7.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:6][CH:5]=1)([O-])=O.[Cl-].[Ca+2].[Cl-]>C(O)C>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:11][S:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SCC1=NC=CC=C1
Name
Quantity
203 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
reduced iron
Quantity
7.68 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
ethanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the obtained residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CSC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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